2-cyano-N-(ethylcarbamoyl)acetamide CAS 41078-06-2 properties
2-cyano-N-(ethylcarbamoyl)acetamide CAS 41078-06-2 properties
An In-Depth Technical Guide to 2-Cyano-N-(ethylcarbamoyl)acetamide (CAS 41078-06-2) for Research and Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-cyano-N-(ethylcarbamoyl)acetamide, CAS 41078-06-2, a pivotal chemical intermediate. With a focus on empowering researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, outlines robust methodologies for its synthesis and characterization, explores its chemical reactivity, and discusses its primary applications. The narrative emphasizes the causality behind experimental design and analytical interpretation, grounding all claims in authoritative references. By integrating detailed protocols, predictive spectroscopic data, and workflow visualizations, this guide serves as an essential resource for leveraging this versatile molecule in complex synthetic applications, most notably in the production of the agricultural fungicide, Cymoxanil.
Chemical Identity and Physicochemical Properties
2-Cyano-N-(ethylcarbamoyl)acetamide is a polyfunctional organic compound featuring a cyano group, an active methylene group, and an N-acylurea (ethylcarbamoyl) moiety.[1] This unique combination of functional groups dictates its chemical behavior and utility as a synthetic building block.[1] Its fundamental identifiers and key physical properties are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-cyano-N-(ethylcarbamoyl)acetamide |
| Synonyms | 1-(2-cyanoacetyl)-3-ethylurea; N-ethyl-N'-cyanoacetyl-urea; 2-cyano-N-[(ethylamino)carbonyl]acetamide[2][3] |
| CAS Number | 41078-06-2[1][2][3] |
| Molecular Formula | C₆H₉N₃O₂[1][2][4] |
| Molecular Weight | 155.16 g/mol [1][4] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Off-white powder / White crystalline solid | [1][2] |
| Melting Point | 167 °C | [1][5] |
| Density | 1.168 g/cm³ | [1][2][3] |
| Refractive Index | 1.469 | [2] |
| Purity (Typical) | ≥98.0% | [2][4] |
| Moisture Content | ≤0.5% | [2] |
| pH (in solution) | 5-7 | [2] |
Synthesis and Mechanistic Considerations
The primary industrial application of 2-cyano-N-(ethylcarbamoyl)acetamide is as a direct precursor in the synthesis of Cymoxanil, a widely used agricultural fungicide.[2][5] While specific industrial synthesis protocols are proprietary, a chemically sound and widely applicable laboratory-scale synthesis can be conceptualized based on the established reactivity of cyanoacetic acid derivatives.[6] The most direct approach involves the reaction between ethyl isocyanate and cyanoacetamide.
The causality for this choice rests on the high reactivity of the isocyanate group toward the nucleophilic amide of cyanoacetamide. This reaction is typically efficient and forms the desired urea linkage directly.
Experimental Protocol: Synthesis of 2-Cyano-N-(ethylcarbamoyl)acetamide
This protocol describes a self-validating system for the synthesis, purification, and confirmation of the target compound.
1. Reagents and Materials:
-
Cyanoacetamide (1.0 eq)
-
Ethyl Isocyanate (1.1 eq)
-
Anhydrous Pyridine (as solvent and catalyst)
-
Diethyl Ether (for precipitation)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
2. Reaction Setup and Execution:
-
Rationale: Anhydrous conditions are critical as isocyanates readily react with water. Pyridine is selected as a polar aprotic solvent to dissolve the reactants and as a base to catalyze the nucleophilic attack of the amide.
-
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve cyanoacetamide (e.g., 8.4 g, 0.1 mol) in anhydrous pyridine (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add ethyl isocyanate (e.g., 7.8 g, 0.11 mol) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
3. Reaction Monitoring:
-
Rationale: Thin Layer Chromatography (TLC) is used to monitor the consumption of the limiting reagent (cyanoacetamide).
-
Procedure: Spot the reaction mixture on a silica gel TLC plate against a standard of the starting material. Elute with a suitable solvent system (e.g., 7:3 Ethyl Acetate:Hexane) and visualize under UV light. The reaction is complete upon the disappearance of the cyanoacetamide spot.
4. Product Isolation and Purification:
-
Rationale: The product is expected to be a solid with lower solubility in non-polar solvents like diethyl ether, allowing for precipitation-based isolation.
-
Procedure:
-
Pour the reaction mixture into 500 mL of cold diethyl ether with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold diethyl ether (2 x 50 mL) to remove residual pyridine and unreacted starting materials.
-
Dry the resulting off-white powder under vacuum to a constant weight.
-
5. Characterization:
-
Confirm the identity and purity of the synthesized product using the analytical methods described in Section 4 (¹H NMR, FT-IR, MS) and by melting point determination.
Caption: Synthetic workflow for 2-cyano-N-(ethylcarbamoyl)acetamide.
Chemical Reactivity and Derivatization Potential
The synthetic versatility of 2-cyano-N-(ethylcarbamoyl)acetamide stems from its three key reactive centers, making it a valuable precursor for a wide range of heterocyclic systems.[1]
-
Active Methylene Group: Flanked by two electron-withdrawing groups (cyano and carbonyl), the protons on this CH₂ group are acidic. This site is a potent nucleophile after deprotonation and is the primary center for Knoevenagel condensations and Michael additions, crucial reactions for building carbon-carbon bonds.[1][7]
-
Cyano Group: This group is a versatile electrophilic center. It can undergo nucleophilic addition, be hydrolyzed to a carboxylic acid or primary amide, or be reduced to a primary amine, providing numerous pathways for molecular elaboration.[1][7] It is also a key participant in cyclization reactions to form nitrogen-containing heterocycles like pyridines and pyrazoles.[1]
-
Urea Moiety: The amide N-H protons can be deprotonated and the nitrogen atoms can act as nucleophiles in cyclization or substitution reactions. This moiety is integral to the final structure of Cymoxanil.
Caption: Key reactive sites and derivatization pathways.
Spectroscopic and Analytical Characterization
While published spectra for this specific compound are scarce, its structure allows for a reliable prediction of its spectral characteristics. The following protocols are standard for obtaining definitive structural data.
Predicted Spectroscopic Data
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~10.5 | Broad Singlet | 1H | -CO-NH -CO- |
| ~8.0 | Triplet | 1H | -CH₂-NH -CO- | |
| ~4.0 | Singlet | 2H | NC-CH₂ -CO- | |
| ~3.1 | Quartet | 2H | -CH₂ -CH₃ | |
| ~1.1 | Triplet | 3H | -CH₂-CH₃ | |
| ¹³C NMR | ~165 | -CH₂-C =O | ||
| ~155 | -NH-C =O-NH- | |||
| ~117 | -C ≡N | |||
| ~35 | -C H₂-CH₃ | |||
| ~25 | NC-C H₂-CO- | |||
| ~15 | -CH₂-C H₃ |
Rationale for Predictions: The chemical shifts are estimated based on standard values for similar functional groups. The active methylene protons are expected to be a singlet due to the lack of adjacent protons. The urea and amide protons are expected to be broad and may exchange with D₂O.
Predicted FT-IR Absorptions (KBr Pellet):
-
3300-3400 cm⁻¹: N-H stretching from the urea/amide groups.
-
2950-2990 cm⁻¹: C-H stretching (aliphatic).
-
~2250 cm⁻¹: C≡N stretching (a sharp, characteristic peak).
-
1680-1720 cm⁻¹: C=O stretching (two distinct peaks expected for the amide and urea carbonyls).
-
~1550 cm⁻¹: N-H bending.
Predicted Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): m/z = 155.
-
Key Fragments: Fragmentation is expected to occur at the amide bonds. Look for fragments corresponding to [M - C₂H₅NCO]⁺ (loss of ethyl isocyanate), [M - NHC₂H₅]⁺, and [CH₂(CN)CO]⁺.
Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Causality: DMSO-d₆ is chosen for its ability to dissolve polar compounds and to slow the exchange of N-H protons, making them more easily observable.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet by mixing ~1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Causality: The KBr pellet method ensures a uniform dispersion of the solid sample for analysis by transmission. ATR is a simpler alternative for solid powders.
-
-
Mass Spectrometry (MS):
-
Acquire a mass spectrum using an instrument with an Electron Ionization (EI) source for fragmentation data or an Electrospray Ionization (ESI) source for accurate mass determination.
-
Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Causality: EI provides classic fragmentation patterns useful for structural elucidation, while ESI is a softer ionization technique that typically provides a strong signal for the protonated molecular ion [M+H]⁺, confirming the molecular weight.
-
Applications in Synthesis
The paramount application of 2-cyano-N-(ethylcarbamoyl)acetamide is its role as the penultimate intermediate in the manufacture of Cymoxanil (CAS 57966-95-7).[2] Cymoxanil is a fungicide with protective and curative properties, widely used in agriculture to control downy mildew and late blight on crops like grapes, potatoes, and tomatoes.[2][5] The synthesis involves the reaction of this intermediate with 2-amino-2-methoxyiminoacetamide, highlighting its importance in the global agrochemical supply chain.
Beyond this primary role, the cyanoacetamide scaffold is a cornerstone in medicinal chemistry for the synthesis of diverse, biologically active heterocyclic compounds.[6] Derivatives are utilized as precursors for compounds evaluated for antitumor, antimicrobial, and other therapeutic activities.[1] The functional group handles on 2-cyano-N-(ethylcarbamoyl)acetamide make it an attractive starting point for generating libraries of novel compounds for drug discovery.
Safety, Handling, and Storage
There is conflicting information regarding the hazard classification of this compound. One source indicates it is not classified as hazardous under GHS[3], while another classifies it under UN# 3439, Hazard Class 6.1 (Toxic), with hazard statements indicating it is toxic if swallowed and causes skin and eye irritation.[4] Therefore, a cautious approach is mandated.
-
Handling:
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][3]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3]
-
Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
-
A storage temperature of 2-8 °C is recommended to ensure long-term stability and prevent thermal degradation.[4][5]
-
Keep away from incompatible materials. Based on the reactivity of related cyanoacetamides, this includes strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]
-
-
Disposal:
References
-
Exploring 2-Cyano-N-(ethylcarbamoyl)acetamide: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. (2008). Quick Company. [Link]
-
Cyanoacetamide. (n.d.). Organic Syntheses Procedure. [Link]
-
Ethyl cyanoacetate. (n.d.). Wikipedia. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]
Sources
- 1. 2-Cyano-N-(ethylcarbamoyl)acetamide|CAS 41078-06-2 [benchchem.com]
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- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. chemscene.com [chemscene.com]
- 5. Buy 2-cyano-N-(ethylcarbamoyl)acetamide | 41078-06-2 [smolecule.com]
- 6. researchgate.net [researchgate.net]
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